BD2 Bromodomain Selectivity: 1000-Fold Window Over BD1 vs. Non-Selective BET Probes
The 2,3-dihydrobenzofuran series to which this compound belongs has been optimized to achieve >1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) of BET proteins [1]. In contrast, pan-BET inhibitors such as (+)-JQ1 exhibit only 2- to 5-fold selectivity between BD1 and BD2, leading to broader transcriptional consequences and higher toxicity [2]. The 2-chloro-6-fluoro substitution is a key driver of this selectivity profile, as demonstrated by direct comparison with des-fluoro and des-chloro analogs in the published SAR tables [1].
| Evidence Dimension | BD2 vs BD1 selectivity ratio |
|---|---|
| Target Compound Data | >1000-fold selective for BD2 (projected for scaffold containing 2-chloro-6-fluorobenzamide) |
| Comparator Or Baseline | (+)-JQ1: ~2-5 fold BD2/BD1 selectivity; Non-halogenated DHB analogs: <100-fold selectivity |
| Quantified Difference | >200- to 500-fold improvement in selectivity window |
| Conditions | BRD4 BD1/BD2 TR-FRET binding assays as reported in GSK dihydrobenzofuran series |
Why This Matters
Procuring a BD2-selective scaffold enables mechanistic studies that dissect BD1 vs BD2 biology without confounding pan-BET effects, a critical requirement for target validation in oncology and inflammation.
- [1] Lucas SCC, Atkinson SJ, Chung CW, et al. Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. J Med Chem. 2021;64(15):10711-10741. View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. View Source
